molecular formula C10H6F4O3 B1325781 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid CAS No. 951891-58-0

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

Cat. No.: B1325781
CAS No.: 951891-58-0
M. Wt: 250.15 g/mol
InChI Key: ZLUZCDBISQJJQW-UHFFFAOYSA-N
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Description

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a tetrafluorinated phenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid typically involves the introduction of the tetrafluorophenyl group onto a butyric acid derivative. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with a suitable butyric acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2,3,4,5-Tetrafluorobenzoyl chloride
  • 2,3,4,5-Tetrafluorophenylboronic acid

Comparison: 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is unique due to the presence of both a tetrafluorinated phenyl group and a butyric acid backbone This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds that may only contain the tetrafluorophenyl group without the butyric acid moiety

Properties

IUPAC Name

4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-5-3-4(6(15)1-2-7(16)17)8(12)10(14)9(5)13/h3H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUZCDBISQJJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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